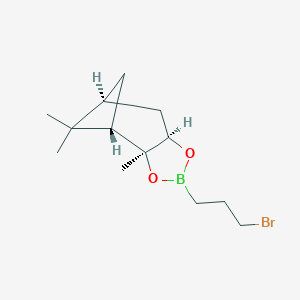

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester

説明

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester: is a boronic ester compound with the molecular formula C₁₃H₂₂BBrO₂ and a molecular weight of 301.03 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .

作用機序

Target of Action

The primary targets of (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester are various enzymes, particularly those bearing nucleophilic residues at their active sites . Boronic acids, including this compound, have been shown to be effective as inhibitors of these enzymes .

Mode of Action

The compound interacts with its targets through the formation of boronic esters. This process generally occurs at 1,2- or 1,3-diol groups, the same motifs that engage in cyclic ketal and acetal formation . The boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of the targeted enzymes. The formation of boronic esters from boronic acids and carbohydrate derivatives has been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its boronic ester structure. The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the targeted enzymes. By forming boronic esters with these enzymes, the compound can effectively inhibit their function .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the stability of both five- and six-membered trigonal esters formed with pinanediol and chromotropic acid, respectively, is insensitive to electronic effects but the electron-accepting substituents stabilize the hydroxocomplexes . Furthermore, the relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

準備方法

The synthesis of (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester typically involves the reaction of 3-bromopropylboronic acid with pinanediol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester: undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Mechanism of Action

- Molecular Formula : C₁₃H₂₂BBrO₂

- Molecular Weight : 301.03 g/mol

The compound acts primarily through the formation of boronic esters with specific enzymes, particularly those containing nucleophilic residues. This interaction typically occurs with 1,2- or 1,3-diol groups, which are crucial in biochemical pathways involving enzyme inhibition and protein interactions .

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a versatile building block in organic synthesis, facilitating the formation of carbon-carbon bonds. Its unique bromopropyl group enhances reactivity compared to other boronic esters .

2. Enzyme Inhibition Studies

- Biological Research : It is employed in studying enzyme inhibition mechanisms, particularly in proteasome inhibition. The compound's ability to form stable complexes with target enzymes makes it valuable for understanding protein interactions .

3. Medicinal Chemistry

- Drug Development : Research indicates its potential in developing boron-containing drugs for cancer therapy. Notably, derivatives of boronic acids have been used in FDA-approved drugs like bortezomib, which targets proteasomal activity in cancer cells .

4. Advanced Material Production

- Industrial Applications : The compound is utilized in producing advanced materials and reagents for various chemical processes, including the preparation of thrombin inhibitors .

Case Study 1: Boron-Containing Drug Development

Research has demonstrated that compounds like this compound can be modified to create potent inhibitors of proteasome activity. Bortezomib, a notable example, showcases the therapeutic potential of boron-containing compounds in treating multiple myeloma .

Case Study 2: Enzyme Interaction Studies

A study focused on the interaction of pinanediol with various substituted phenylboronic acids showed that these compounds could form stable complexes in aqueous environments. This research is crucial for understanding how boronic esters can be utilized in biochemical applications .

類似化合物との比較

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester: can be compared with other boronic esters, such as:

- Phenylboronic Acid Pinanediol Ester

- Methylboronic Acid Pinanediol Ester

- Ethylboronic Acid Pinanediol Ester

The uniqueness of This compound lies in its specific structure, which includes a bromopropyl group. This structural feature allows for unique reactivity and applications compared to other boronic esters.

生物活性

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its unique bromopropyl group, exhibits significant interactions with various biological targets, particularly enzymes involved in critical biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and comparative analysis with other boronic acids.

Target Enzymes

The primary target of this compound is enzymes that contain nucleophilic residues at their active sites. The compound forms boronic esters with these enzymes, effectively inhibiting their function. This interaction is crucial in the context of glycoscience and drug delivery systems, where the formation of boronic esters plays a pivotal role in the recognition and modification of carbohydrate derivatives.

Mode of Action

The mode of action involves the formation of stable boronic esters with diol-containing substrates, which can lead to the inhibition of enzymatic activity. This mechanism has been extensively studied in relation to proteasome inhibitors, where boronic acids have shown promise in halting cell cycle progression in cancer cells by targeting proteasome activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural characteristics. The compound demonstrates favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties due to its boronic ester configuration. Notably, the sequence of ester formation and deprotection can be achieved with minimal purification steps, allowing for efficient recovery and reuse of the boronic acid component.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inhibiting proteasome activity, similar to FDA-approved drugs like bortezomib .

| Cell Line | IC50 (nM) |

|---|---|

| U266 | 8.21 |

| HepG-2 | 19.38 |

| MGC-803 | 3.962 |

The compound's ability to disrupt proteasomal function leads to apoptosis in cancer cells, making it a potential candidate for further development as an anticancer therapeutic agent.

Antibacterial and Antiviral Activities

In addition to its anticancer effects, this compound has shown promising antibacterial and antiviral activities. Boronic acids are known for their ability to inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . Studies have suggested that this compound could serve as a lead structure for developing new antibacterial agents.

Case Studies

- Proteasome Inhibition : A study evaluated the efficacy of various boronic acid derivatives, including this compound, against the 20S proteasome. The results indicated that this compound exhibited potent inhibition comparable to established proteasome inhibitors used in cancer therapy .

- Antiviral Activity : Research on boron-containing compounds highlighted their potential as antiviral agents. Specifically, derivatives similar to (+)-(3-Bromopropyl)boronic Acid were tested against viral infections, showing significant inhibition rates that warrant further investigation into their mechanisms and applications .

Comparative Analysis with Similar Compounds

When compared to other boronic acid derivatives such as Phenylboronic Acid Pinanediol Ester and Methylboronic Acid Pinanediol Ester, this compound demonstrates unique reactivity due to its bromopropyl substituent. This structural feature enhances its potential as a versatile building block in organic synthesis and medicinal chemistry applications.

| Compound | Key Feature | Biological Activity |

|---|---|---|

| (+)-(3-Bromopropyl)boronic Acid | Bromopropyl group | Anticancer, antibacterial |

| Phenylboronic Acid | Phenyl group | Anticancer |

| Methylboronic Acid | Methyl group | Limited biological activity |

特性

IUPAC Name |

(1S,2S,6R,8S)-4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3/t9-,10-,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWLNKNUIWTYGB-KQXIARHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451892 | |

| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90084-37-0 | |

| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。